Nor Propranolol Hydrochloride

Description

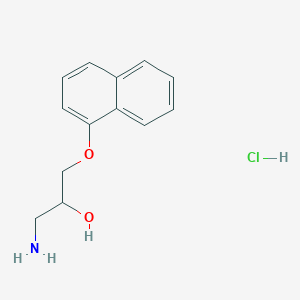

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMLNOYFLVRBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383161 | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62618-09-1 | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of Norpropranolol Hydrochloride Precursors

Elucidation of Propranolol (B1214883) N-Dealkylation to Norpropranolol

The N-dealkylation of propranolol is a complex process mediated by a superfamily of enzymes known as cytochrome P450 (CYP). wikipedia.orgwikipedia.org These enzymes are central to the metabolism of a vast array of foreign compounds and are categorized into various families and subfamilies based on their genetic makeup. wikipedia.org

Primary Enzymatic Systems: Cytochrome P450 Isoforms

Several isoforms of the cytochrome P450 system are involved in the metabolism of propranolol, with CYP1A2 and CYP2D6 playing the most prominent roles in the formation of its metabolites. wikipedia.orgnih.gov

Research has identified CYP1A2 as the primary enzyme responsible for the N-desisopropylation of propranolol, the direct pathway to forming norpropranolol. droracle.ainih.govpharmgkb.org Studies using human liver microsomes have demonstrated a strong correlation between CYP1A2 content and the rate of norpropranolol formation. nih.gov Further evidence comes from inhibition studies, where alpha-naphthoflavone, a potent inhibitor of CYP1A2, significantly reduces the N-desisopropylation of propranolol. nih.gov In some studies, furaphylline, another selective CYP1A2 inhibitor, was shown to inhibit about 45% of propranolol's 4-hydroxylation, a related metabolic pathway. nih.gov

Beyond the primary roles of CYP1A2 and CYP2D6, other cytochrome P450 isoforms have been implicated in the metabolism of propranolol, although their contributions are considered minor. wikipedia.org These include CYP2C19 and CYP3A4. wikipedia.orgresearchgate.net Additionally, research in rat models has suggested the involvement of CYP2E1 and CYP3A-related enzymes in propranolol N-dealkylation. nih.gov Studies using cDNA-expressed human P450s have also indicated minor roles for CYP2D6 and CYP2E1 in the metabolism of norverapamil, a metabolite of verapamil, which shares some structural similarities with norpropranolol. nih.govnih.gov

Non-Cytochrome P450 Metabolic Contributions

While the cytochrome P450 system is paramount, other enzymatic pathways contribute to the broader metabolism of propranolol. Once norpropranolol is formed, it can undergo further side-chain oxidation. pharmgkb.org This subsequent step can involve enzymes such as monoamine oxidase (MAO) and mitochondrial aldehyde dehydrogenase (ALDH), which have been suggested based on experiments with rat liver microsomes. pharmgkb.org Another significant metabolic route for propranolol is glucuronidation, a Phase II metabolic reaction, which is carried out by UDP-glucuronosyltransferase (UGT) enzymes. pharmgkb.org

Stereoselective Aspects of Norpropranolol Formation

Propranolol is administered as a racemic mixture, meaning it consists of two enantiomers, (R)-(+)-propranolol and (S)-(-)-propranolol, which are mirror images of each other. The metabolism of these enantiomers can differ, a phenomenon known as stereoselectivity.

In vitro studies using rat liver microsomes have shown that the formation of desisopropylpropranolol (norpropranolol) occurs preferentially from the (R)-enantiomer of propranolol. nih.gov However, subsequent metabolites in this pathway are formed with a preference for the (S)-enantiomer. nih.gov Interestingly, the formation of naphthoxylactic acid, a downstream metabolite, showed stereoselectivity for (S)-propranolol in both rats and humans, but for (R)-propranolol in dogs. nih.gov

The stereoselectivity of propranolol metabolism is influenced by the specific cytochrome P450 isoforms involved. For instance, in rat hepatic microsomes, the CYP1A subfamily, induced by β-naphthoflavone, showed a preference for metabolizing the R(+)-enantiomer. nih.govwjgnet.com Conversely, the CYP2B subfamily, induced by phenobarbital, exhibited a moderate preference for the S(-)-enantiomer. nih.govwjgnet.com

Table of Research Findings on Propranolol Metabolism

| Enzyme | Metabolic Pathway | Key Findings | References |

|---|---|---|---|

| CYP1A2 | N-desisopropylation (Norpropranolol formation) | Primary enzyme for this pathway. Activity is highly correlated with CYP1A2 content. | droracle.ainih.govpharmgkb.org |

| CYP2D6 | Aromatic hydroxylation (4-hydroxypropranolol formation) and minor N-dealkylation | Major role in hydroxylation, minor contribution to N-dealkylation. | nih.govpharmgkb.orgmdpi.com |

| CYP2C19, CYP3A4 | Minor metabolic pathways | Contribute to a lesser extent to overall propranolol metabolism. | wikipedia.orgresearchgate.net |

| Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) | Side-chain oxidation of norpropranolol | Involved in the further metabolism of norpropranolol. | pharmgkb.org |

Enantiomeric Preferences in Propranolol N-Dealkylation

The enantioselectivity of N-dealkylation, which leads to the formation of norpropranolol, is dependent on the concentration of propranolol. ualberta.cachapman.edu At lower concentrations, the (R)-(+)-enantiomer is preferentially metabolized. chapman.edumdpi.com Conversely, at higher concentrations, the (S)-(-)-enantiomer is metabolized more readily. chapman.edumdpi.com In dog liver microsomes, (R)-(+)-propranolol was the preferred substrate for N-desisopropylation at higher substrate concentrations. oup.com However, studies in rat liver microsomes indicated no significant stereoselectivity for N-desisopropylation. nih.gov

The formation of N-desisopropylpropranolol (DIP) in human liver microsomes demonstrates biphasic kinetics, suggesting the involvement of at least two different enzymes. nih.gov At low substrate concentrations, the formation of DIP was R-enantioselective, while at high concentrations, the opposite preference was observed. nih.gov

Implications of Stereoselectivity on Metabolic Efficiency

Studies have shown that the area under the curve (AUC), a measure of drug exposure, is higher for (S)-propranolol compared to (R)-propranolol, indicating that the (S)-enantiomer is cleared from the body more slowly. nih.gov The bioavailability of (S)-propranolol is lower when administered as a pure enantiomer compared to when it is given as part of the racemic mixture, suggesting an interaction between the enantiomers during metabolism. nih.gov This interaction is further supported by findings that the disposition of (R)-propranolol may be influenced by the presence of (S)-propranolol. nih.gov

Interactions with Other Metabolic Pathways

The metabolism of propranolol is not limited to a single pathway but involves a complex interplay of different metabolic routes, including glucuronidation, sulfation, and oxidative metabolism.

Glucuronidation and Sulfation Interplay

Glucuronidation is a major pathway in propranolol metabolism. pharmgkb.orgualberta.ca It involves the conjugation of propranolol with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). pharmgkb.orgfu-berlin.de Studies have identified several UGT enzymes involved in propranolol glucuronidation, including UGT1A7, UGT1A9, UGT1A10, and UGT2A1. nih.gov This process also exhibits stereoselectivity, with the formation of propranolol glucuronide favoring the (S)-(-)-enantiomer. ualberta.cachapman.edunih.gov In contrast, after the initial hydroxylation of propranolol, the resulting hydroxypropranolol can be further conjugated with either glucuronic acid or sulfate (B86663). ualberta.cachapman.edu The glucuronidation of 4-hydroxypropranolol (B128105) favors the (S)-(-)-enantiomer, while sulfation favors the (R)-(+)-enantiomer. ualberta.cachapman.edu

Oxidative Metabolism and Naphthoxylactic Acid Formation

Side-chain oxidation is another significant metabolic pathway for propranolol, leading to the formation of several metabolites, including naphthoxylactic acid (NLA). pharmgkb.orgualberta.cadrugbank.com This process begins with the N-dealkylation of propranolol to form N-desisopropylpropranolol (NDP). pharmgkb.org NDP is then further metabolized to an aldehyde intermediate by monoamine oxidase (MAO). nih.gov Subsequently, mitochondrial aldehyde dehydrogenase (ALDH) catalyzes the conversion of this intermediate to NLA. nih.gov The metabolism of NDP to NLA has been shown to be enantioselective in rat liver. nih.gov In vitro studies using human skin have also demonstrated the production of N-desisopropylpropranolol, propranolol glycol, and naphthoxylactic acid through side-chain oxidation. nih.gov

Cellular and Tissue-Specific Metabolism Leading to Norpropranolol

The liver is the principal organ responsible for the extensive metabolism of propranolol. droracle.aidroracle.ainih.gov

Hepatic Biotransformation Processes

The hepatic biotransformation of propranolol is a highly efficient process, often referred to as "first-pass" metabolism, which significantly reduces the amount of active drug reaching systemic circulation after oral administration. nih.gov This process involves several key enzyme systems, primarily the cytochrome P450 (CYP) family of enzymes. droracle.aiwikipedia.orgnih.gov

The main CYP isozymes involved in propranolol metabolism are CYP2D6 and CYP1A2, with minor contributions from CYP2C19. wikipedia.orgnih.gov

CYP2D6 is primarily responsible for the ring hydroxylation of propranolol, leading to the formation of 4-hydroxypropranolol and 5-hydroxypropranolol. droracle.ainih.govelsevierpure.com

CYP1A2 is the main enzyme catalyzing the N-dealkylation (also known as N-desisopropylation) of propranolol to form norpropranolol (N-desisopropylpropranolol). droracle.aipharmgkb.orgnih.govelsevierpure.com

The involvement of these enzymes highlights the complexity of propranolol metabolism within the liver, where different enzymes exhibit distinct preferences for various metabolic pathways and enantiomers. In rat liver microsomes, the induction of different CYP subfamilies (CYP-1A and CYP-2B) altered the stereoselectivity of propranolol metabolism. nih.gov

The metabolic pathways of propranolol are summarized in the table below:

| Metabolic Pathway | Key Enzymes | Primary Metabolites | Stereoselectivity |

| N-Dealkylation | CYP1A2 droracle.aipharmgkb.orgnih.govelsevierpure.com | Norpropranolol (N-desisopropylpropranolol) pharmgkb.org | Concentration-dependent: (R)-(+)-propranolol at low concentrations, (S)-(-)-propranolol at high concentrations chapman.edumdpi.com |

| Ring Hydroxylation | CYP2D6 droracle.ainih.govelsevierpure.com | 4-hydroxypropranolol, 5-hydroxypropranolol nih.govelsevierpure.com | Prefers (R)-(+)-propranolol ualberta.cachapman.edu |

| Glucuronidation | UGT1A7, UGT1A9, UGT1A10, UGT2A1 nih.gov | Propranolol glucuronide pharmgkb.org | Prefers (S)-(-)-propranolol ualberta.cachapman.edunih.gov |

| Sulfation (of hydroxypropranolol) | SULT1A3 pharmgkb.org | 4-hydroxypropranolol sulfate droracle.ai | Prefers (R)-(+)-propranolol ualberta.cachapman.edu |

| Side-Chain Oxidation | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) nih.gov | Naphthoxylactic Acid (NLA) pharmgkb.orgnih.gov | Enantioselective metabolism of N-desisopropylpropranolol to NLA nih.gov |

Pharmacological Activities and Molecular Mechanisms of Action of Norpropranolol

Affinity and Selectivity for Beta-Adrenergic Receptors (β-ARs)

Norpropranolol's interaction with beta-adrenergic receptors (β-ARs) is a cornerstone of its pharmacological activity. This interaction is defined by its specific binding kinetics and its comparative receptor occupancy versus its parent compound, propranolol (B1214883).

Binding Kinetics and Dissociation Constants at β-AR Subtypes (e.g., β1, β2)

Norpropranolol, like propranolol, is a non-selective β-blocker, meaning it has an affinity for both β1 and β2-adrenergic receptor subtypes. However, its potency is generally lower than that of propranolol. The binding affinity of a ligand for its receptor is often expressed by the equilibrium dissociation constant (Ki), with a lower Ki value indicating a higher affinity.

Studies have shown that propranolol itself has a high affinity for both β1 and β2 receptors. Different β-blockers exhibit varying selectivity for β-adrenergic receptor subtypes. For instance, the nonselective β-blocker propranolol inhibits the activation of β1- and β2-adrenergic receptors in a 1:2 ratio. researchgate.net In contrast, selective β1 antagonists like atenolol (B1665814) affect β1- and β2-adrenergic receptor activity at a ratio of 35:1. researchgate.net

Detailed kinetic studies have revealed the association (k-on) and dissociation (k-off) rates of various β-blockers. For example, bisoprolol (B1195378) has been shown to be kinetically selective for the β1AR subtype, with a dissociation rate 50 times slower than for the β2AR, which contributes to its higher measured affinity for the β1AR. nih.gov While specific Ki values for norpropranolol can vary between studies and experimental conditions, it is understood to have a lower affinity than propranolol for both β1 and β2 receptors.

Table 1: Comparative Binding Affinity of Beta-Blockers

| Compound | Receptor Subtype | Selectivity Ratio (β1:β2) | Reference |

|---|---|---|---|

| Propranolol | β1, β2 | 1:2 | researchgate.net |

| Atenolol | β1 | 35:1 | researchgate.net |

| Bisoprolol | β1 | 14-fold β1-selective | nih.gov |

| Metoprolol | β1 | Marginally selective | biorxiv.org |

| Carvedilol | β1, β2 | More β2-selective | nih.gov |

| Timolol | β2 | 26-fold β2-selective | nih.gov |

| ICI 118,551 | β2 | 300-fold β2-selective | researchgate.net |

Comparative Receptor Occupancy with Propranolol

Receptor occupancy studies provide insight into the extent to which a drug binds to its target receptors at therapeutic concentrations. Studies comparing propranolol and its metabolite norpropranolol have shown that while both compounds occupy β-adrenergic receptors, propranolol generally demonstrates higher receptor occupancy at equivalent concentrations. nih.gov

A study investigating the antagonist activity of several beta-blockers in the central nervous system found that propranolol occupied a larger fraction of β2-receptors than β1-receptors. nih.gov Although the concentration of propranolol in the cerebrospinal fluid (CSF) was significantly lower than in plasma, the receptor occupancy in the CSF was comparable to that in plasma. nih.gov This suggests that even at lower concentrations, propranolol can effectively occupy central β-adrenergic receptors. While specific comparative occupancy data for norpropranolol was not the focus of this particular study, the established lower potency of norpropranolol suggests its receptor occupancy would be less than that of propranolol under similar conditions. ontosight.ai

Signal Transduction Modulation

The binding of norpropranolol to β-adrenergic receptors initiates a cascade of intracellular events, primarily through the modulation of adenylate cyclase activity and its downstream signaling pathways.

Inhibition of Adenylate Cyclase Activity

Beta-adrenergic receptors are G protein-coupled receptors (GPCRs). revespcardiol.org Upon activation by an agonist, they couple to a stimulatory G protein (Gs), which in turn activates the enzyme adenylate cyclase. merckmillipore.com Adenylate cyclase then converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.gov

As a β-blocker, norpropranolol acts as an antagonist, binding to the receptor and preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). This blockade prevents the activation of the Gs protein and consequently inhibits the stimulation of adenylate cyclase. ebi.ac.uknih.gov The result is a decrease in the intracellular production of cAMP. nih.gov This inhibition of adenylate cyclase activity is a fundamental mechanism by which norpropranolol and other β-blockers exert their physiological effects. merckmillipore.com

Downstream Signaling Cascades Affected by Norpropranolol

The reduction in intracellular cAMP levels triggered by norpropranolol's inhibition of adenylate cyclase has wide-ranging effects on downstream signaling cascades. nih.govunits.it Cyclic AMP is a key regulator of protein kinase A (PKA). units.it By lowering cAMP levels, norpropranolol leads to decreased PKA activation.

PKA, when active, phosphorylates numerous target proteins within the cell, leading to a variety of cellular responses. Therefore, the inhibition of PKA activity by norpropranolol can affect multiple downstream pathways, including:

Calcium Signaling: In cardiac muscle, PKA phosphorylates calcium channels, leading to increased calcium influx and enhanced contractility. By inhibiting this pathway, norpropranolol can reduce heart rate and contractility. biorxiv.org

Gene Expression: PKA can phosphorylate transcription factors, thereby modulating the expression of various genes. Norpropranolol's influence on this pathway can lead to longer-term changes in cellular function. units.it

Metabolic Processes: PKA is involved in regulating various metabolic pathways, including glycogenolysis and lipolysis. Norpropranolol can therefore influence these metabolic processes.

The intricate network of signaling cascades means that the effects of norpropranolol are not limited to a single pathway but can have broad physiological consequences. units.it

Enantioselective Pharmacological Profiles of Norpropranolol

Like its parent compound, propranolol, norpropranolol is a chiral molecule and exists as two enantiomers (stereoisomers): (R)-norpropranolol and (S)-norpropranolol. Research has indicated that the metabolism of propranolol to norpropranolol by the enzyme CYP2C19 is enantioselective. nih.gov

Studies have shown that the maximal reaction rate (kcat,tot) for the formation of norpropranolol is significantly higher for the (S)-enantiomer of propranolol compared to the (R)-enantiomer. nih.gov This suggests that the (S)-propranolol is metabolized to (S)-norpropranolol more efficiently. While the direct pharmacological profiles of the individual norpropranolol enantiomers are less extensively studied than those of propranolol, the enantioselectivity of its formation implies that the relative concentrations of (R)- and (S)-norpropranolol in the body may differ, potentially leading to enantiomer-specific pharmacological effects.

Differential Activity of (S)-Norpropranolol and (R)-Norpropranolol

The biological activity of norpropranolol is significantly influenced by its stereochemistry, with the (S) and (R) enantiomers often displaying different potencies and effects. While both enantiomers of some aporphine (B1220529) compounds can bind to dopamine (B1211576) receptors, typically only the (R)-isomer activates them, while the (S)-isomer can act as an antagonist. nih.govnih.gov This principle of stereospecificity is a common theme in neuropharmacology. nih.gov

In the broader class of beta-adrenergic agents, stereochemistry is a key determinant of whether the binding process is driven by enthalpy or entropy. nih.gov For instance, with fenoterol (B1672521) stereoisomers, the configuration at the β-hydroxyl carbon dictates the thermodynamic signature of receptor binding. nih.gov The (S)-configuration leads to an enthalpy-driven process, whereas the (R)-configuration results in an entropy-driven one. nih.gov While specific thermodynamic data for norpropranolol enantiomers is not detailed in the provided results, the principles derived from similar compounds suggest that (S)-Norpropranolol and (R)-Norpropranolol likely possess differential binding affinities and functional activities at their target receptors.

| Enantiomer Configuration | Expected General Activity | Potential Thermodynamic Driver |

| (S)-enantiomer | Often the more active antagonist at beta-receptors | Likely Enthalpy-Driven |

| (R)-enantiomer | Typically less active at beta-receptors | Likely Entropy-Driven |

This table is based on general principles of beta-blocker stereochemistry and may not reflect the specific, nuanced activities of Norpropranolol enantiomers.

Stereochemical Determinants of Receptor Interaction

The three-dimensional structure of a molecule is critical for its interaction with a receptor. For beta-adrenergic agonists and antagonists, specific chemical groups must be oriented correctly to fit into the receptor's binding pocket. Computational and experimental studies on various adrenergic ligands reveal that enantiomers can interact with different amino acid residues on the receptor or adopt different binding poses. nih.gov

The binding of beta-blockers typically involves a "catecholamine site" within the transmembrane helices of the receptor, where interactions are primarily driven by hydrogen bonding and ionic forces (an enthalpy-driven process). nih.gov A secondary "hydrophobic site" may also be involved. nih.gov The specific orientation of key moieties, such as a hydroxyl group on the side chain, can determine the agonist versus antagonist activity. For example, in certain dopamine receptor ligands, the direction of the ammonium (B1175870) hydrogen is a key feature that discriminates between agonists and antagonists. nih.gov The chirality at the carbon atom bearing the hydroxyl group has been shown to be a critical factor in the binding kinetics and affinity for the β2-adrenoceptor. nih.gov This highlights that the precise stereochemical arrangement of norpropranolol's functional groups is a fundamental determinant of its receptor interaction and subsequent pharmacological effect.

Functional Effects of Norpropranolol in Biological Systems

Modulation of Cardiovascular System Dynamics

As a metabolite of propranolol, a non-selective beta-blocker, norpropranolol is implicated in the modulation of the cardiovascular system. Beta-blockers, in general, exert their effects by blocking the action of norepinephrine and epinephrine on beta-adrenergic receptors located in cardiac tissue. cvpharmacology.com This blockade leads to several key effects:

Negative Inotropy: A decrease in the force of myocardial contraction. cvpharmacology.com

Negative Chronotropy: A reduction in heart rate. cvpharmacology.com

Negative Dromotropy: A slowing of atrioventricular conduction velocity. cvpharmacology.com

| Cardiovascular Parameter | General Effect of Beta-Blockade |

| Heart Rate | Decrease cvpharmacology.com |

| Myocardial Contractility | Decrease cvpharmacology.com |

| Conduction Velocity | Decrease cvpharmacology.com |

| Arterial Blood Pressure | Decrease (with chronic use) cvpharmacology.com |

Impact on Central Nervous System Functions and Neurotransmitter Systems

Beta-blockers can cross the blood-brain barrier, particularly those that are more lipophilic, and exert effects on the central nervous system (CNS). nih.gov These effects are believed to be mediated through several mechanisms, including actions on central beta-adrenergic receptors, interaction with other receptor systems like serotonin (B10506) (5-HT) receptors, and non-specific membrane-stabilizing effects. nih.gov The CNS effects can manifest as fatigue, sleep disturbances, and changes in mood. mdpi.com

Norpropranolol, as a metabolite, likely contributes to the CNS profile of its parent compound. The central noradrenergic system, which originates in areas like the locus coeruleus, plays a widespread role in alertness, arousal, and pain sensation. nih.gov Neurotransmitter systems are complex networks that use chemical messengers like norepinephrine, dopamine, and serotonin to regulate brain function. longdom.orgwikipedia.org Drugs can act as agonists (activating receptors) or antagonists (blocking receptors) to modulate these systems. wikipedia.org The interaction of beta-blockers with these neurotransmitter pathways underpins their therapeutic applications in conditions like anxiety and migraine, as well as their potential side effects. nih.govmdpi.com The activation of CREB (cAMP response element-binding protein), a key transcription factor in the brain, can be influenced by adrenergic receptor antagonists, suggesting a mechanism by which these compounds affect neuronal function and plasticity, particularly in response to stress or drug withdrawal. plos.org

Influence on Cellular Proliferation and Disease Models (e.g., Cancer)

Emerging research has pointed to the potential role of beta-adrenergic signaling in cellular proliferation and cancer progression. Studies have shown that some cancer cells, including breast cancer lines, express beta-adrenergic receptors. ebi.ac.uk The parent compound, propranolol, has been found to decrease the expression of hexokinase-2 (HK-2), an enzyme crucial for glucose metabolism, in breast cancer cells, thereby potentially inhibiting their growth. ebi.ac.uk

The process of cell proliferation is fundamental to cancer growth, which represents an imbalance where cell gain outpaces cell loss. mdpi.com Factors like the proliferating cell nuclear antigen (PCNA) are used as markers for cell proliferation and can be prognostic indicators in cancer. nih.gov While direct studies on norpropranolol's effect on cancer cell proliferation are not specified in the provided results, its role as an active metabolite of propranolol suggests it could be a contributor to the anti-proliferative effects observed with the parent drug. Research has shown that targeting cellular proteins like E6AP can arrest the proliferation of certain cancer cells by inducing senescence, highlighting that interfering with key cellular pathways is a viable therapeutic strategy. plos.org Further investigation is needed to delineate the specific influence of norpropranolol on these pathways in various cancer models.

Role in Other Physiological Processes (e.g., Seizures)

Epileptic seizures are events characterized by aberrant, synchronous neuronal bursting that upsets the balance between excitation and inhibition in the brain. nih.govfrontiersin.org The underlying causes can involve disturbances in ion homeostasis, energy metabolism, or neurotransmitter function. nih.gov Specifically, dysregulation of glutamate, the main excitatory neurotransmitter, is a key factor in the generation and spread of seizure activity. nih.gov

Some metabolites of propranolol have been shown to possess anticonvulsant activity. medchemexpress.com For example, propranolol glycol demonstrates immediate anticonvulsant effects. medchemexpress.com While the direct role of norpropranolol in seizure modulation is not extensively detailed, the known CNS activity of beta-blockers and their metabolites suggests a potential influence. The mechanisms could involve the modulation of neurotransmitter systems that contribute to neuronal hyperexcitability. Functional seizures, which are not caused by abnormal brain electrical activity but have a psychological origin, are also an important consideration in paroxysmal events that resemble epilepsy. practicalneurology.com The anxiolytic effects of beta-blockers may be relevant in such contexts, although this falls outside the direct physiological mechanism of seizure generation.

Pharmacokinetics and Disposition Dynamics of Norpropranolol in Biological Systems

Absorption Characteristics and Bioavailability Studies

Norpropranolol is not administered directly but is formed in the body after propranolol (B1214883) is metabolized. medkoo.com Therefore, its presence in the systemic circulation is dependent on the absorption and first-pass metabolism of propranolol. Propranolol itself is readily absorbed after oral administration. science.govscribd.com The formation of norpropranolol from propranolol occurs through a process called side-chain oxidation, which is catalyzed mainly by the cytochrome P450 enzyme CYP1A2, with some contribution from CYP2D6. caymanchem.compharmgkb.org This metabolic conversion happens in the liver. pharmgkb.org

In addition to its formation in the liver, studies have shown that propranolol can be metabolized to norpropranolol by microsomes in human skin. nih.gov This suggests that local metabolism can occur following topical application of propranolol. nih.gov

Distribution Profile in Tissues and Biological Fluids

Once formed, norpropranolol is distributed throughout the body. The distribution of a drug or metabolite is influenced by its binding to plasma proteins and its ability to partition into various tissues. msdmanuals.com Drugs that are highly bound to plasma proteins tend to have a lower volume of distribution, while those that are extensively taken up by tissues have a higher volume of distribution. msdmanuals.com Basic drugs, like norpropranolol, often bind to alpha-1 acid glycoprotein (B1211001) and lipoproteins. msdmanuals.com

Elimination Kinetics and Clearance Pathways

The elimination of norpropranolol, like most drugs and their metabolites, involves metabolic deactivation and excretion from the body. pharmacologymentor.com Clearance is the measure of the volume of plasma from which the compound is completely removed per unit of time. anaestheasier.comuomustansiriyah.edu.iq For most drugs at therapeutic concentrations, elimination follows first-order kinetics, meaning a constant fraction of the drug is eliminated over time. derangedphysiology.com

Norpropranolol is a product of the side-chain oxidation of propranolol, which accounts for about 20% of the initial propranolol dose. pharmgkb.org This pathway also leads to the formation of napthoxylactic acid. pharmgkb.org The enzymes monoamine oxidase (MAOA) and mitochondrial aldehyde dehydrogenase (ALDH2) have been suggested as candidates for this further metabolic step based on studies in rat liver microsomes. pharmgkb.org The primary route of excretion for propranolol and its metabolites is through the kidneys into the urine. nih.govmhmedical.com

| Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite(s) | Approximate Percentage of Propranolol Dose |

|---|---|---|---|

| Side-Chain Oxidation | CYP1A2 (major), CYP2D6 (minor) | Norpropranolol, Napthoxylactic acid | ~20% |

| Ring Oxidation | CYP2D6 | 4-hydroxypropranolol (B128105) | ~33% |

| Glucuronidation | UGT1A9, UGT2B4, UGT2B7, UGT1A10 | Propranolol-glucuronide | ~17% |

Influence of Physiological and Pathophysiological States on Norpropranolol Pharmacokinetics

The liver is the primary site for the metabolism of propranolol to norpropranolol. pharmgkb.orgnih.gov In patients with liver disease, such as cirrhosis, the liver's ability to metabolize drugs can be significantly impaired. nih.goveuropa.eu This can be due to reduced hepatocellular function, decreased liver blood flow, and portal-systemic shunting of blood. nih.gov

Since norpropranolol formation is dependent on hepatic enzymes, specifically CYP1A2, any impairment in liver function could theoretically alter its systemic exposure. caymanchem.compharmgkb.orguc.pt Chronic liver disease can lead to a reduction in the clearance of drugs that are eliminated by biotransformation, potentially affecting the balance between the parent drug and its metabolites. nih.gov Consequently, in patients with hepatic insufficiency, dosage adjustments for drugs primarily metabolized by the liver are often necessary to avoid potential toxicity. nih.govfda.gov

The kidneys are the main route of elimination for propranolol and its metabolites. nih.govopenaccessjournals.com Therefore, impaired renal function can affect the excretion of norpropranolol. fda.gov In patients with renal impairment, the clearance of drugs and their metabolites that are excreted by the kidneys is often reduced. europa.eunih.gov This can lead to the accumulation of metabolites, which may be active or toxic, even if they are considered minor in individuals with normal kidney function. europa.eu

For propranolol, it is recommended to proceed with caution and potentially adjust dosages in patients with known renal impairment to prevent toxicity from the accumulation of the drug or its metabolites. nih.gov While specific studies focusing solely on norpropranolol's pharmacokinetics in renal impairment are limited, the general principles of drug excretion suggest that its levels could be elevated in patients with compromised kidney function. fda.govnih.gov

Pharmacokinetic Interactions Involving Norpropranolol

Pharmacokinetic drug interactions can occur when one drug alters the absorption, distribution, metabolism, or excretion of another. nih.govgeekymedics.com Since norpropranolol is formed via metabolism by CYP1A2 and to a lesser extent CYP2D6, drugs that inhibit or induce these enzymes can affect its formation and plasma concentrations. pharmgkb.orgnih.gov

| Interacting Drug/Substance | Enzyme(s) Affected | Potential Effect on Norpropranolol Formation |

|---|---|---|

| Fluvoxamine (B1237835) (SSRI) | CYP1A2 inhibitor | Decrease |

| Cimetidine | CYP1A2 inhibitor | Decrease |

| Quinidine (B1679956) | CYP2D6 inhibitor | Minor Decrease |

| Rifampicin | CYP enzyme inducer | Increase |

For example, potent inhibitors of CYP1A2, such as the antidepressant fluvoxamine or the H2 receptor antagonist cimetidine, could decrease the formation of norpropranolol by reducing the metabolic clearance of propranolol through this pathway. nih.gov Conversely, inducers of CYP enzymes, like rifampicin, could potentially increase the rate of norpropranolol formation. nih.gov It is also important to consider that interactions can occur at the level of plasma protein binding, where one drug displaces another from its binding site, transiently increasing the unbound, active fraction. geekymedics.comwikipedia.org

Drug-Drug Interactions Affecting Norpropranolol Disposition

The disposition of norpropranolol, a primary metabolite of propranolol, is intrinsically linked to the metabolism of its parent compound. Propranolol undergoes extensive metabolism in the liver, primarily through three main pathways: ring oxidation, side-chain oxidation, and glucuronidation. pharmgkb.org Norpropranolol is formed through N-desisopropylation, a part of the side-chain oxidation pathway. pharmgkb.orgdrugbank.com Consequently, any drug that influences the enzymes responsible for propranolol's metabolism can indirectly affect the formation and subsequent disposition of norpropranolol.

The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP1A2 and CYP2D6, plays a crucial role in propranolol metabolism. pharmgkb.org CYP1A2 is the main enzyme responsible for the N-desisopropylation of propranolol to norpropranolol, with some contribution from CYP2D6. pharmgkb.org Therefore, drugs that inhibit or induce these enzymes can significantly alter norpropranolol concentrations.

Inhibitors of CYP1A2 and CYP2D6:

Co-administration of drugs that inhibit CYP1A2 can lead to decreased formation of norpropranolol. For instance, fluvoxamine, a potent CYP1A2 inhibitor, has been shown to increase propranolol levels by five-fold, which suggests a significant reduction in its metabolism, including the pathway leading to norpropranolol. wikipedia.org Similarly, CYP2D6 inhibitors like quinidine can increase propranolol concentrations, thereby altering the metabolic flux and potentially affecting norpropranolol levels. wikipedia.org While these interactions are primarily documented for their effect on the parent drug, the impact on metabolite formation is a direct consequence.

Inducers of CYP Enzymes:

Conversely, substances that induce the activity of these enzymes can accelerate the metabolism of propranolol, potentially leading to increased formation of norpropranolol, followed by its more rapid elimination. Known inducers of propranolol's metabolism include phenytoin, phenobarbitone, and rifampicin. nih.gov Chronic alcohol consumption has also been implicated in altering propranolol clearance through enzyme induction. nih.gov

The table below summarizes the effects of various drugs on the disposition of propranolol, which in turn influences the pharmacokinetics of norpropranolol.

| Interacting Drug | Effect on Propranolol Metabolism | Primary Enzyme(s) Involved | Consequent Effect on Norpropranolol Formation |

| Fluvoxamine | Inhibition | CYP1A2 | Likely Decreased |

| Quinidine | Inhibition | CYP2D6 | Potentially Altered |

| Phenytoin | Induction | CYP Enzymes | Likely Increased |

| Phenobarbitone | Induction | CYP Enzymes | Likely Increased |

| Rifampicin | Induction | CYP Enzymes | Likely Increased |

| Cimetidine | Inhibition | Hepatic drug-metabolizing enzymes | Reduced clearance of propranolol, likely affecting norpropranolol formation. nih.gov |

| Chlorpromazine | Inhibition | Hepatic drug-metabolizing enzymes | Reduced clearance of propranolol, likely affecting norpropranolol formation. nih.gov |

Metabolite-Parent Drug Pharmacokinetic Relationships

The formation of norpropranolol is a result of the metabolism of propranolol. pharmgkb.org Therefore, the rate and extent of norpropranolol formation are directly proportional to the concentration of propranolol available to the metabolizing enzymes. Following oral administration, propranolol undergoes significant first-pass metabolism in the liver, which contributes to the early appearance of metabolites like norpropranolol in the systemic circulation. nih.gov

Studies analyzing the parent drug-metabolite relationship have shown that an increase in the metabolic clearance of a parent drug due to an inducer can lead to a decrease in the parent drug concentration but may result in an increased concentration of the metabolite. nih.gov For example, treatment with carbamazepine, an enzyme inducer, increased the steady-state concentration of norclobazam (B161289) (a metabolite) while decreasing the concentration of its parent drug, clobazam. nih.gov This highlights the complex interplay between the rates of formation and elimination of metabolites.

The ratio of the area under the concentration-time curve (AUC) of the metabolite to that of the parent drug (M/P ratio) is a key parameter used to quantify the extent of metabolite formation and exposure. allucent.com This ratio can be influenced by factors such as genetic polymorphisms in drug-metabolizing enzymes and drug-drug interactions. allucent.comsps.nhs.uk For propranolol, genetic variations in CYP2D6 can lead to significant interindividual differences in metabolism, which would be reflected in the M/P ratio for norpropranolol. pharmgkb.org

The following table presents a conceptual framework for the pharmacokinetic relationship between propranolol and norpropranolol.

| Pharmacokinetic Parameter | Relationship to Parent Drug (Propranolol) | Factors Influencing the Relationship |

| Norpropranolol Cmax (Peak Concentration) | Dependent on the rate of propranolol absorption and metabolism. | Food intake, co-administered drugs affecting gastric emptying and metabolism. |

| Norpropranolol Tmax (Time to Peak Concentration) | Typically occurs after the Tmax of propranolol, but can be influenced by first-pass metabolism. | Rate of propranolol absorption and metabolism. |

| Norpropranolol AUC (Total Exposure) | Directly related to the fraction of propranolol metabolized to norpropranolol. | Hepatic function, enzyme activity (CYP1A2, CYP2D6), and presence of inducers/inhibitors. |

| Norpropranolol Half-life | Dependent on whether its kinetics are formation-rate limited or elimination-rate limited. | Intrinsic clearance of norpropranolol. |

Advanced Analytical Methodologies for Detection and Quantification of Norpropranolol in Complex Biological Matrices

Chromatographic Techniques for Norpropranolol Analysis

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate Norpropranolol from endogenous components. The choice of technique is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of drugs and their metabolites due to its superior sensitivity and specificity. bioanalysis-zone.com This technique is particularly well-suited for quantifying low levels of Norpropranolol (also referred to as N-desisopropylpropranolol or M2) in biological samples. nih.govrsc.orgrsc.org

Research has led to the development of sensitive and reliable LC-MS/MS methods for the simultaneous quantification of Propranolol (B1214883) and its metabolites, including Norpropranolol, in plasma. nih.govrsc.org These methods typically utilize a small sample volume, often as low as 100 μL of plasma, which is a significant advantage when dealing with limited sample availability, such as in pediatric studies. nih.govrsc.org

The quantification is generally performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govrsc.org Positive electrospray ionization (ESI) is commonly employed due to the presence of basic amino groups in the structures of Norpropranolol and related compounds. nih.govrsc.org Method validation demonstrates high performance, with lower limits of quantification (LLOQ) for Norpropranolol reaching as low as 0.2 ng/mL. nih.govrsc.orgrsc.org The accuracy and precision of these methods are consistently high, with intra-day and inter-day precisions often below 7.1% and relative errors under 9.8%. nih.govrsc.org

| Parameter | Condition/Value |

|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| Chromatographic Column | Hypersil GOLD C18 |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |

| Plasma Sample Volume | 100 μL |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

| Linear Range | 0.2 to 100 ng/mL |

| Intra- & Inter-day Precision | < 7.1% |

| Accuracy (Relative Error) | < 9.8% |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectroinlets.comlongdom.orgetamu.edu It is a well-established method for the quantitative analysis of Propranolol and its metabolites in biological fluids. nih.govcapes.gov.br However, due to the low volatility and polar nature of Norpropranolol, a crucial derivatization step is required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. nih.govnih.gov

Common derivatization agents include trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride (PFPA), which react with the functional groups of the analyte. nih.govnih.gov Following derivatization, the compounds are separated on a GC column and detected by a mass spectrometer. longdom.org The mass spectrometer allows for highly specific and selective quantification by monitoring characteristic mass fragments of the derivatized analyte. nih.govnih.gov This method demonstrates good linearity and can achieve minimum detectable concentrations in the range of 50-100 ng/mL in urine. nih.gov The specificity of GC-MS is a significant advantage, allowing for the differentiation of structurally similar compounds and their metabolites. nih.gov

| Parameter | Condition/Value |

|---|---|

| Sample Matrix | Urine, Other biological specimens |

| Key Pre-analytical Step | Derivatization (e.g., with Trifluoroacetyl or PFPA) |

| Separation Technique | Gas Chromatography (GC) |

| Detection Technique | Mass Spectrometry (MS) |

| Minimum Detectable Concentration | 50-100 ng/mL |

| Linear Range | 0.10–15.0 µg/mL |

| Recovery | 62-91% |

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds in biological matrices. researchgate.net When coupled with various detectors, it offers a range of options for sensitivity and selectivity.

For the analysis of Norpropranolol and its parent compound, fluorescence detection (FLD) is a particularly sensitive approach. nih.govnih.govnih.gov Propranolol possesses native fluorescence, which allows for its detection at low concentrations without the need for derivatization. nih.govmdpi.com HPLC-FLD methods have been developed with limits of detection (LOD) as low as 0.015 ng/mL in urine. nih.gov These methods often employ reversed-phase columns for separation and specific excitation and emission wavelengths (e.g., 229/338 nm) for detection. nih.gov

Ultraviolet (UV) detection is another common method used with HPLC. sigmaaldrich.comnih.govresearchgate.net While generally less sensitive than fluorescence or mass spectrometry, HPLC-UV methods can be robust and suitable for certain applications. A validated HPLC-UV method for Propranolol in human plasma demonstrated a limit of quantification (LOQ) of 10 ng/mL, with detection performed at a wavelength of 291 nm. nih.govresearchgate.net The selection of the detector ultimately depends on the specific requirements of the study, balancing the need for sensitivity with the availability of instrumentation.

| Parameter | Fluorescence Detection (FLD) | Ultraviolet (UV) Detection |

|---|---|---|

| Sample Matrix | Human Urine | Human Plasma |

| Column Type | Fused-core RP-Amide | Not specified, Reversed-phase |

| Limit of Detection (LOD) | 0.015 ng/mL | 1 ng/mL |

| Limit of Quantification (LOQ) | Not specified | 10 ng/mL |

| Linear Range | Not specified | 15-180 ng/mL |

| Wavelengths (Ex/Em or λ) | 229/338 nm | 291 nm |

Sample Preparation Strategies for Norpropranolol in Biological Specimens

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. Its primary goals are to remove interfering substances from the biological matrix, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. phenomenex.comsorbtech.com

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous and an organic phase. phenomenex.com It is a versatile method for extracting analytes from complex matrices like plasma. nih.govbioanalysis-zone.com

The optimization of LLE involves several key factors. The choice of the organic solvent is crucial; for instance, 1-undecanol (B7770649) has been used for the extraction of Propranolol enantiomers. nih.gov The pH of the aqueous phase is another critical parameter that must be adjusted to ensure the analyte is in a neutral, un-ionized state, which favors its partitioning into the organic solvent. nih.gov Additionally, the volume of both the extracting and disperser solvents, as well as the salt content of the solution, can be optimized to maximize extraction efficiency and recovery. nih.govbioanalysis-zone.com LLE can provide a clean extract, reducing matrix effects and improving the reliability of the subsequent analysis. nih.gov

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a highly effective and widely adopted technique for sample cleanup and concentration from biological fluids. sorbtech.compolylc.com It utilizes a solid sorbent material, packed into a cartridge or well plate, to selectively retain the analyte of interest while matrix components are washed away. polylc.comphenomenex.com

A variety of SPE sorbents are available, including traditional silica-based materials like C18 and polymeric sorbents, which offer enhanced durability and a wider pH operating range. nih.govnih.gov The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and finally, eluting the purified analyte with a suitable solvent. phenomenex.com SPE has been successfully applied to the extraction of Propranolol and its metabolites from human serum and plasma, with reported recoveries often exceeding 90%. nih.govnih.gov More advanced formats, such as dispersive solid-phase extraction (d-SPE), where the sorbent is dispersed directly into the sample, can enhance the interaction between the sorbent and analyte, potentially reducing extraction time and solvent consumption. nih.govchemmethod.com

Microextraction and Other Advanced Sample Preparation Methods

The accurate analysis of norpropranolol in biological samples is often preceded by a meticulous sample preparation step to remove interfering substances and concentrate the analyte. While traditional methods like protein precipitation are effective, there is a growing trend towards the adoption of advanced microextraction techniques that offer higher selectivity, improved sensitivity, and a reduction in solvent consumption. These methods, while extensively documented for the parent compound propranolol, are directly applicable to its metabolite, norpropranolol, due to their similar physicochemical properties.

Solid-Phase Microextraction (SPME): This technique involves the use of a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample, and the analyte partitions between the sample matrix and the fiber coating. For the analysis of beta-blockers like propranolol and, by extension, norpropranolol, molecularly imprinted polymers (MIPs) have been developed as highly selective SPME coatings. These polymers are created with cavities that specifically recognize the target analyte, leading to enhanced selectivity and extraction efficiency.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized liquid-liquid extraction technique that utilizes a small volume of extraction solvent and a disperser solvent. The mixture is rapidly injected into the aqueous sample, forming a cloudy solution with a large surface area that facilitates rapid analyte transfer. This method is characterized by its speed, simplicity, and high enrichment factors. While specific studies on norpropranolol are limited, DLLME has been successfully applied to the extraction of propranolol enantiomers from human plasma, demonstrating its potential for norpropranolol analysis.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In HF-LPME, a porous hollow fiber membrane separates the aqueous sample from a small volume of acceptor phase contained within the fiber's lumen. The pores of the fiber are impregnated with an organic solvent, creating a supported liquid membrane. This technique provides excellent sample clean-up and high preconcentration factors. The versatility of HF-LPME allows for the extraction of a wide range of analytes, including pharmaceuticals from biological fluids, making it a promising approach for norpropranolol analysis.

While direct studies detailing the application of these advanced microextraction techniques specifically for norpropranolol are not extensively available, the successful application of these methods for propranolol strongly suggests their suitability for its metabolite. The choice of method would depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and the nature of the biological matrix.

Validation Parameters for Norpropranolol Bioanalytical Methods

The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability and accuracy of the data generated from preclinical and clinical studies. For norpropranolol, a comprehensive validation process assesses various parameters to guarantee the method's performance.

Specificity, Selectivity, and Matrix Effects

A bioanalytical method must be able to differentiate and quantify the analyte of interest in the presence of other components in the sample.

Specificity and Selectivity: In a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of propranolol, 4-hydroxypropranolol (B128105), and norpropranolol (referred to as M2) in infant plasma, selectivity was thoroughly assessed. nih.govrsc.org The analysis of blank plasma samples from six different sources showed no significant interference from endogenous substances at the retention times of norpropranolol and the internal standard (IS), bisoprolol (B1195378). nih.govrsc.org Furthermore, the presence of propranolol and 4-hydroxypropranolol did not interfere with the quantification of norpropranolol, demonstrating the method's high selectivity. nih.govrsc.org

Matrix Effects: The influence of the biological matrix on the ionization of the analyte and internal standard was also evaluated. The matrix effect for norpropranolol was determined by comparing the peak areas of the analyte spiked into post-extraction blank plasma with those of the analyte in the neat solution. In the aforementioned study, the matrix effects for norpropranolol at low and high concentrations were found to be within the acceptable range of 85% to 115%, indicating that the matrix did not significantly suppress or enhance the ionization of norpropranolol. nih.govrsc.org

Linearity, Range, and Lower Limits of Quantification

Establishing the relationship between the analytical response and the concentration of the analyte is fundamental to quantitative analysis.

Linearity and Range: For the LC-MS/MS method, the calibration curve for norpropranolol was linear over the concentration range of 0.2 to 100 ng/mL in infant plasma. nih.govrsc.org The linearity was established using a weighted (1/x²) least squares linear regression analysis, which is appropriate for bioanalytical data where the variance often increases with concentration. The correlation coefficients (r²) for the calibration curves were consistently greater than 0.99, indicating a strong linear relationship. nih.govrsc.org

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For norpropranolol, the LLOQ was established at 0.2 ng/mL. nih.govrsc.org At this concentration, the method demonstrated a signal-to-noise ratio of at least 10, and the accuracy and precision were within the generally accepted limits of ±20%. nih.govrsc.org

Accuracy, Precision, and Stability Considerations

The reliability of a bioanalytical method is further confirmed by assessing its accuracy, precision, and the stability of the analyte in the biological matrix under various conditions.

Accuracy and Precision: The intra-day and inter-day accuracy and precision of the LC-MS/MS method for norpropranolol were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The intra-day precision, expressed as the relative standard deviation (RSD), was less than 7.1%, and the inter-day precision was also within acceptable limits. The accuracy, expressed as the relative error (RE), was less than 9.8% for both intra-day and inter-day assessments. nih.govrsc.org These results demonstrate the high degree of accuracy and precision of the method for the quantification of norpropranolol in plasma. nih.govrsc.org

Stability: The stability of norpropranolol in infant plasma was assessed under various storage and handling conditions to ensure that the measured concentrations reflect the true in vivo concentrations. The stability studies included:

Short-term stability: Norpropranolol was found to be stable in plasma at room temperature for at least 4 hours.

Long-term stability: Samples were stable when stored at -80°C for at least 30 days.

Freeze-thaw stability: Norpropranolol remained stable after undergoing three freeze-thaw cycles.

Autosampler stability: Processed samples were stable in the autosampler at 4°C for at least 24 hours.

The results from these stability tests confirmed that norpropranolol is stable under typical laboratory conditions, ensuring the integrity of the samples during analysis.

Applications of Analytical Methods in Preclinical and Clinical Research

Validated bioanalytical methods are indispensable tools in both preclinical and clinical research, providing the data necessary to understand the pharmacokinetic and pharmacodynamic properties of drugs and their metabolites.

Quantitative Analysis in Pharmacokinetic Studies

The validated LC-MS/MS method for the simultaneous determination of propranolol and its metabolites, including norpropranolol, has been successfully applied to a pharmacokinetic study in infants with hemangioma who were receiving oral propranolol therapy. nih.govrsc.org This study was crucial as there was a lack of published data on the metabolism and plasma concentrations of propranolol in this specific patient population. nih.govrsc.org

The ability to accurately quantify norpropranolol alongside the parent drug allowed researchers to investigate the metabolic profile of propranolol in infants. The study provided valuable insights into the exposure levels of both the parent drug and its metabolites, which is essential for understanding the dose-exposure-response relationship and for optimizing therapeutic regimens in this vulnerable population. The high sensitivity of the method, with an LLOQ of 0.2 ng/mL for norpropranolol, was particularly important for detecting the low concentrations of this metabolite typically observed in plasma. nih.govrsc.org

The application of such a robust and validated analytical method in a clinical setting underscores the importance of accurate bioanalysis in generating reliable pharmacokinetic data, which in turn informs safe and effective drug use.

Metabolic Profiling and Pathway Elucidation

Metabolic profiling of Norpropranolol, a primary metabolite of Propranolol, is crucial for a comprehensive understanding of the parent drug's disposition and potential pharmacological activity. The elucidation of its metabolic pathway is intrinsically linked to the biotransformation of Propranolol, which undergoes extensive metabolism through three primary routes: ring oxidation, side-chain oxidation, and glucuronidation. clinpgx.org Norpropranolol is a product of the side-chain oxidation pathway.

The formation of Norpropranolol occurs via N-desisopropylation of Propranolol, a reaction catalyzed predominantly by the cytochrome P450 (CYP) isoenzyme CYP1A2, with some contribution from CYP2D6. clinpgx.org Following its formation, Norpropranolol can be further metabolized. The metabolic cascade of Propranolol is complex, with approximately 90% of a dose being recovered as metabolites in urine. frontiersin.org While the primary metabolic pathways of Propranolol have been extensively studied, the specific subsequent biotransformation of Norpropranolol is less detailed in isolation but is understood within the broader context of Propranolol's fate.

The side-chain oxidation pathway, which produces Norpropranolol, ultimately leads to the formation of naphthoxylactic acid. clinpgx.orgnih.gov This suggests that Norpropranolol is an intermediate metabolite that undergoes further oxidative deamination. The enzymes potentially involved in this second step, based on studies with rat liver microsomes, include monoamine oxidase (MAO) and mitochondrial aldehyde dehydrogenase (ALDH). clinpgx.org

Metabolomic studies, often employing techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS), provide a high-throughput approach to profile the array of metabolites in biological samples. nih.govnih.gov In the context of Propranolol administration, such untargeted or targeted profiling can quantify the presence of Norpropranolol and other related metabolites, helping to elucidate the flux through different metabolic pathways under various physiological or pathological conditions. mdpi.com For instance, the metabolic ratio of different Propranolol metabolites can be indicative of the activity of specific CYP enzymes.

The table below summarizes the key metabolic transformations related to Norpropranolol within the broader context of Propranolol metabolism.

| Metabolic Step | Parent Compound | Metabolite | Key Enzymes Involved | Primary Pathway |

| N-desisopropylation | Propranolol | Norpropranolol | CYP1A2, CYP2D6 | Side-chain Oxidation |

| Oxidative Deamination | Norpropranolol | Naphthoxyacetic acid | MAO, ALDH (putative) | Side-chain Oxidation |

| Ring Hydroxylation | Propranolol | 4'-hydroxypropranolol | CYP2D6 | Ring Oxidation |

| Glucuronidation | Propranolol | Propranolol Glucuronide | UGT1A9, UGT2B4, UGT2B7 | Glucuronidation |

Stereoselective Analysis of Norpropranolol Enantiomers

Norpropranolol, like its parent compound Propranolol, possesses a chiral center and therefore exists as a pair of enantiomers, (R)- and (S)-Norpropranolol. The analysis of these enantiomers is of significant pharmacological interest as stereoisomers can exhibit different biological activities. The stereoselective analysis of Norpropranolol enantiomers in complex biological matrices such as plasma, blood, or tissue homogenates necessitates the use of advanced chiral separation techniques. nih.gov

High-performance liquid chromatography (HPLC) is the most widely employed method for the chiral separation of Propranolol and its metabolites, including Norpropranolol. ceon.rs The direct method of chiral separation, which utilizes a chiral stationary phase (CSP), is the most common approach. ceon.rs Various types of CSPs have been successfully used, including polysaccharide-based columns like Chiralcel OD-H. nih.gov

The mobile phase composition is a critical factor in achieving optimal enantiomeric resolution. ceon.rs Typical mobile phases for normal-phase chiral HPLC consist of a non-polar solvent such as n-hexane, a polar modifier like ethanol (B145695) or isopropanol, and a basic additive like diethylamine (B46881) or ammonia (B1221849) to improve peak shape and resolution. ceon.rsnih.gov

For the detection and quantification of the separated enantiomers at low concentrations in biological samples, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This combination offers high sensitivity and selectivity. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which enhances the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions. nih.gov

The table below details examples of analytical methodologies used for the stereoselective analysis of Propranolol enantiomers, which are directly applicable to Norpropranolol.

| Analytical Technique | Chiral Stationary Phase (Column) | Mobile Phase Composition | Detection Method | Application | Reference |

| Chiral HPLC | Chiralcel OD-H | n-hexane-ethanol-ammonia (70:30:0.4, v/v/v) | Tandem Mass Spectrometry (MS/MS) | Pharmaceuticals | nih.gov |

| Chiral HPLC | Ultron ES-OVM (ovomucoid) | 50 mM sodium dihydrogenphosphate (pH 4.6) with 12% ethanol | Fluorometric (λex = 297 nm, λem = 340 nm) | Rat or mouse blood and tissue | nih.gov |

| Chiral HPLC | Kromasil 5-Amycoat | Not specified in abstract | UV/Polarimetry | Synthesized Nitropropranolol | unina.it |

| Chiral HPLC | Not specified | n-heptane/ethanol/diethylamine (80/20/0.1) | Not specified | General enantioseparation | ceon.rs |

These advanced analytical methodologies are essential for pharmacokinetic studies that aim to characterize the disposition of individual Norpropranolol enantiomers, providing insights into stereoselective metabolism and distribution.

Norpropranolol As a Biomarker in Translational Research

Role of Norpropranolol as a Biomarker for Propranolol (B1214883) Exposure and Metabolic Phenotype

Norpropranolol, chemically known as N-desisopropylpropranolol, is formed through the side-chain oxidation of propranolol. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with some contribution from CYP2D6 clinpgx.org. The concentration of norpropranolol in circulation can, therefore, serve as an indicator of the metabolic activity of these pathways, offering insights into both propranolol exposure and an individual's metabolic phenotype.

Monitoring norpropranolol levels alongside propranolol and other metabolites can provide a more comprehensive picture of drug disposition. For instance, a higher ratio of norpropranolol to propranolol might suggest increased activity of the CYP1A2 pathway. This information is valuable in understanding the interindividual variability in drug response, which can be substantial with propranolol nih.govnih.gov.

Table 1: Propranolol Metabolic Pathways and Key Enzymes

| Metabolic Pathway | Primary Metabolite | Primary Enzyme(s) Involved | Approximate Contribution to Metabolism |

|---|---|---|---|

| Ring Oxidation | 4-hydroxypropranolol (B128105) | CYP2D6 | ~33% |

| Side-Chain Oxidation | N-desisopropylpropranolol (Norpropranolol) | CYP1A2 (major), CYP2D6 (minor) | ~20% |

| Glucuronidation | Propranolol glucuronide | UGT1A9, UGT2B4, UGT2B7 | ~17% |

Identification and Validation of Norpropranolol as a Pharmacodynamic Biomarker

A pharmacodynamic (PD) biomarker is a measurable indicator that shows a biological response to a therapeutic intervention nih.gov. For norpropranolol to be considered a PD biomarker, its levels would need to correlate with the pharmacological effects of propranolol. Propranolol's primary mechanism of action is the non-selective blockade of beta-adrenergic receptors, leading to effects such as reduced heart rate and blood pressure .

The validation of a PD biomarker is a rigorous process that involves establishing its analytical and clinical validity nih.govnih.gov. Analytical validation ensures that the assay used to measure the biomarker is accurate, precise, and reproducible nih.govnih.gov. Clinical validation, on the other hand, confirms the biomarker's ability to reflect a specific biological response or predict a clinical outcome nih.gov.

While research has focused on the pharmacodynamics of the parent drug, propranolol, by measuring physiological responses like heart rate during exercise nih.gov, the specific role of norpropranolol as a PD biomarker is an area requiring further investigation. Studies would need to be designed to correlate the concentrations of norpropranolol with the clinical effects of propranolol. If a consistent relationship is established, norpropranolol could serve as a surrogate for assessing the therapeutic effect of propranolol, potentially streamlining clinical trials and personalizing treatment fda.govcriver.com.

Potential of Norpropranolol as a Diagnostic or Prognostic Biomarker in Disease States

Beyond its role in monitoring drug therapy, there is potential for norpropranolol to serve as a diagnostic or prognostic biomarker in certain disease states. A diagnostic biomarker helps in the detection and identification of a disease, while a prognostic biomarker provides information about the likely course of a disease in an individual nih.gov.

Given that propranolol is used to treat a variety of conditions, including hypertension, angina, anxiety, and infantile hemangiomas clinpgx.orgnih.gov, the metabolic profile, including norpropranolol levels, could potentially offer insights into disease pathology or treatment response. For example, altered metabolism of propranolol, reflected by atypical norpropranolol levels, might be associated with the severity or progression of certain cardiovascular or neurological conditions. Research in this area is still nascent, and dedicated studies are needed to explore these possibilities. Such studies would involve correlating norpropranolol concentrations with clinical outcomes in specific patient populations.

Integration of Norpropranolol Biomarker Data with Multi-Omics Approaches

The integration of biomarker data with multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more holistic understanding of drug response and disease nih.govmdpi.com.

Pharmacogenomics studies the influence of genetic variations on drug response nih.gov. For propranolol, a significant focus has been on the CYP2D6 gene, which is highly polymorphic nih.govnih.gov. Integrating norpropranolol levels with an individual's genomic data, specifically the genotypes of CYP1A2 and CYP2D6, could lead to more accurate predictions of their metabolic phenotype and, consequently, their response to propranolol.

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how drug treatment affects gene expression nih.gov. Studies have begun to explore the transcriptomic effects of propranolol to understand its mechanisms of action better biorxiv.org. By correlating changes in gene expression with levels of norpropranolol, researchers could identify molecular pathways influenced by this specific metabolite, potentially uncovering new therapeutic targets or biomarkers of drug response. The integrated analysis of genomic and transcriptomic data has been shown to be a reliable approach for identifying robust biomarkers frontiersin.orgmedrxiv.org.

Metabolomics involves the comprehensive study of small molecules (metabolites) in a biological system, while proteomics focuses on the entire set of proteins mdpi.comcornell.edu. Integrating norpropranolol data into broader metabolomic and proteomic studies can create comprehensive biological signatures of propranolol's effects.

By analyzing the metabolome, researchers can identify other metabolic pathways affected by propranolol therapy, which might be reflected in the levels of norpropranolol. Similarly, proteomics can reveal changes in protein expression and function in response to the drug. These multi-omics approaches can help to understand the systemic effects of propranolol and how they relate to the formation of its metabolites, including norpropranolol nih.govnih.gov.

Table 2: Potential Multi-Omics Integration with Norpropranolol Data

| Omics Field | Data Type | Potential Application with Norpropranolol Data |

|---|---|---|

| Genomics | DNA variants (e.g., in CYP1A2, CYP2D6) | Predicting metabolic phenotype and propranolol clearance. |

| Transcriptomics | RNA expression levels | Identifying gene expression changes correlated with norpropranolol levels to understand its biological activity. |

| Proteomics | Protein expression and function | Characterizing the impact of propranolol and norpropranolol on cellular proteins and pathways. |

| Metabolomics | Metabolite profiles | Placing norpropranolol within the broader metabolic response to propranolol. |

Translational Utility of Norpropranolol Biomarker Studies in Precision Medicine

The ultimate goal of translational research is to apply findings from basic science to enhance human health. In the context of norpropranolol, biomarker studies have significant translational utility for precision medicine. By providing a more detailed understanding of an individual's ability to metabolize propranolol, norpropranolol can help clinicians tailor treatment to optimize efficacy and minimize adverse effects.

For example, a patient with a genetic predisposition to rapidly metabolize propranolol via the CYP1A2 pathway might have higher levels of norpropranolol and potentially a different response to the drug. By measuring norpropranolol, clinicians could adjust the propranolol dosage accordingly. This approach moves away from a "one-size-fits-all" model of prescribing towards a more personalized strategy. The use of such biomarkers could be particularly valuable in vulnerable populations or in patients with comorbidities where drug metabolism may be altered. Further clinical validation is necessary to establish clear guidelines for the use of norpropranolol as a biomarker in routine clinical practice.

Synthetic Approaches and Chemical Biology of Norpropranolol Hydrochloride

Established Chemical Synthesis Routes for Norpropranolol Hydrochloride

The synthesis of aryloxypropanolamines like norpropranolol can be approached through various strategies, primarily categorized as linear or convergent.

The common synthesis of propranolol (B1214883) and its analogs, including norpropranolol, typically follows a linear pathway due to the relative simplicity of the molecule. The route involves the initial formation of an epoxide intermediate followed by its reaction with an appropriate amine.

The most established route for synthesizing norpropranolol, adapted from the synthesis of propranolol, is a linear process involving two main steps.

Formation of the Glycidyl (B131873) Ether Intermediate: The synthesis begins with the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342). This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group of 1-naphthol, forming a nucleophilic naphthoxide ion. The naphthoxide then attacks the electrophilic carbon of epichlorohydrin in a Williamson ether synthesis, displacing the chloride and forming the key intermediate, 1-(naphthalen-1-yloxy)-2,3-epoxypropane (naphthol glycidyl ether).

Epoxide Ring-Opening: The glycidyl ether intermediate is then subjected to a ring-opening reaction with an amine. To synthesize norpropranolol (N-desisopropylpropranolol), ammonia (B1221849) or a protected form of ammonia is used. The amine attacks the least sterically hindered carbon of the epoxide ring, leading to the formation of the desired 1-amino-3-(naphthalen-1-yloxy)propan-2-ol. The final product is then typically converted to its hydrochloride salt for improved stability and solubility by treatment with hydrochloric acid.

Table 1: Key Reactions in the Linear Synthesis of Norpropranolol

| Step | Reactants | Key Intermediate/Product | General Reaction Conditions |

| 1 | 1-Naphthol, Epichlorohydrin | 1-(Naphthalen-1-yloxy)-2,3-epoxypropane | Presence of a base (e.g., NaOH), polar solvent. |

| 2 | 1-(Naphthalen-1-yloxy)-2,3-epoxypropane, Ammonia | Norpropranolol | Alcoholic solvent (e.g., ethanol), elevated temperature. |

| 3 | Norpropranolol | Norpropranolol Hydrochloride | Treatment with hydrochloric acid (HCl) in a suitable solvent. |

Stereoselective Synthesis of Norpropranolol Enantiomers

Norpropranolol contains a single chiral center at the C2 position of the propanolamine (B44665) chain, meaning it exists as a pair of enantiomers, (R)- and (S)-norpropranolol. As with many chiral drugs, these enantiomers can exhibit different biological activities. mdpi.com Therefore, methods to obtain enantiomerically pure forms are of high importance.

Asymmetric synthesis refers to a reaction that selectively produces one enantiomer or diastereomer over others. uwindsor.caddugu.ac.in This approach avoids the 50% loss of material inherent in resolving a racemic mixture. wikipedia.org

Common strategies include:

Chiral Pool Synthesis: This method utilizes naturally occurring, inexpensive chiral molecules as starting materials. For instance, a novel synthetic route to chiral (S)-propranolol has been developed using D-mannitol as the starting material. jocpr.com A similar strategy could be adapted for the synthesis of (S)-norpropranolol.

Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of related β-blockers, asymmetric methods such as the Sharpless asymmetric epoxidation or nitroaldol reactions catalyzed by chiral metal complexes (e.g., La-Li-BINOL) have been employed to create the chiral center with high enantioselectivity. uwindsor.ca These methods could be applied to produce chiral epoxides or other intermediates en route to enantiopure norpropranolol.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org